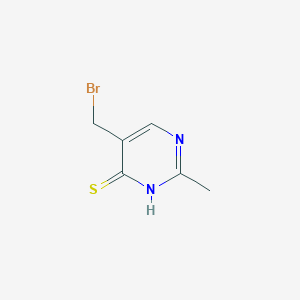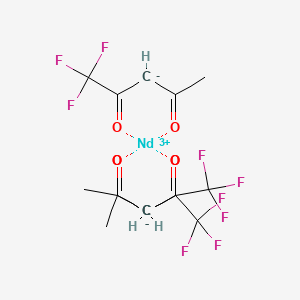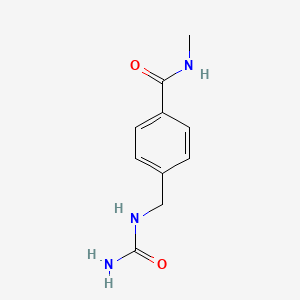
N-Methyl-4-(ureidomethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-4-(ureidomethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core with a methyl group attached to the nitrogen atom and a ureidomethyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(ureidomethyl)benzamide typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of N-methylbenzamide with potassium isocyanate in water, which avoids the use of organic co-solvents and promotes a green and efficient synthesis process . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .
Industrial Production Methods
Industrial production of this compound often employs scalable and environmentally friendly methods. The use of catalyst-free and mild reaction conditions is preferred to ensure high yields and chemical purity. The identified reaction conditions promote substrate selectivity and are suitable for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-4-(ureidomethyl)benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of suitable catalysts or under ultrasonic irradiation.
Major Products Formed
Oxidation: Benzoic acids.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-Methyl-4-(ureidomethyl)benzamide has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Methyl-4-(ureidomethyl)benzamide, particularly in its role as an HDAC inhibitor, involves the inhibition of histone deacetylases. HDACs regulate gene expression by removing acetyl groups from lysine residues in histone tails, leading to chromatin condensation and reduced gene expression. By inhibiting HDACs, this compound can induce hyperacetylation of histones, resulting in increased gene expression and potential antitumor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylbenzamide: Lacks the ureidomethyl group and has different chemical properties and applications.
N-Substituted Ureas: A class of compounds where one of the nitrogen atoms is substituted with an alkyl or aryl group, showing diverse chemical and biological properties.
Uniqueness
N-Methyl-4-(ureidomethyl)benzamide is unique due to its combination of a benzamide core with both a methyl and ureidomethyl group. This structural configuration imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H13N3O2 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
4-[(carbamoylamino)methyl]-N-methylbenzamide |
InChI |
InChI=1S/C10H13N3O2/c1-12-9(14)8-4-2-7(3-5-8)6-13-10(11)15/h2-5H,6H2,1H3,(H,12,14)(H3,11,13,15) |
Clé InChI |
ZXBHPAZBPGGROC-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC=C(C=C1)CNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


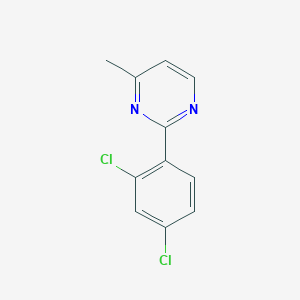
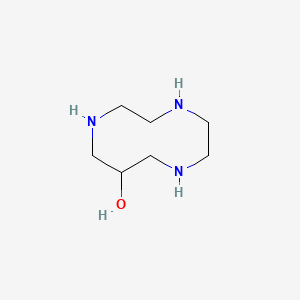
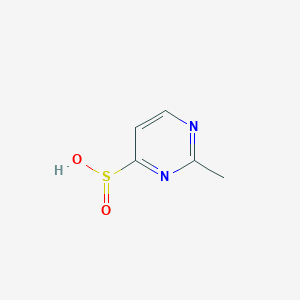

![2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13110635.png)






![3-[(2-Aminoethyl)amino]-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B13110674.png)
